molecular formula C18H19N3OS B5571440 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA

3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA

Cat. No.: B5571440
M. Wt: 325.4 g/mol
InChI Key: HYULGFLSEJBQHK-UHFFFAOYSA-N
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Description

3-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-phenylthiourea is a thiourea derivative featuring a 5-methoxyindole moiety linked via an ethyl chain to a phenyl-substituted thiourea group. The 5-methoxyindole core is a common pharmacophore in bioactive molecules, influencing electronic properties and intermolecular interactions . The phenylthiourea group may contribute to hydrogen bonding or hydrophobic interactions, depending on substituents.

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-22-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(23)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYULGFLSEJBQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 3-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1-PHENYLTHIOUREA involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Phenyl Group Modifications

  • Target Compound : Unsubstituted phenyl group.
  • 3-(4-Fluorophenyl)-1-(2-furylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (): Incorporates a 4-fluorophenyl group and a furan-2-ylmethyl substituent.
  • 1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea (): Features a 2-methoxyphenyl and a 3,4,5-trimethoxybenzyl group. Methoxy substitutions increase solubility via polarity but may reduce membrane permeability due to higher hydrophilicity .

Indole Core Modifications

  • Target Compound : 5-Methoxy substitution on indole.
  • Compound in : Adds a 2-methyl group to the indole, which may sterically hinder interactions or enhance lipophilicity.
  • Compound in : Replaces 5-methoxy with 5-fluoro and adds 2-methyl. Fluorine’s electron-withdrawing effect could alter electronic distribution, affecting receptor binding .

Thiourea Nitrogen Substituents

  • Target Compound : Single phenyl group on thiourea.
  • Compound in : Features a furan-2-ylmethyl group, introducing heterocyclic diversity that may influence π-π stacking or solubility .
  • Compound in : Includes a 3,4,5-trimethoxybenzyl substituent, offering multiple hydrogen-bonding sites and enhanced steric bulk, which could impact selectivity .

Hypothetical Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound Compound
Molecular Weight ~353 g/mol (calculated) ~466 g/mol (CAS: 851937-36-5) ~558 g/mol (CAS: 687579-00-6)
Key Substituents 5-OCH3, phenyl 4-F, 2-CH3, furylmethyl 5-F, 2-CH3, trimethoxybenzyl
Lipophilicity (LogP) Moderate (predicted) Higher (due to F and CH3) Lower (due to multiple OCH3)
Solubility Low (non-polar groups) Moderate (heterocyclic) High (polar OCH3 groups)

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